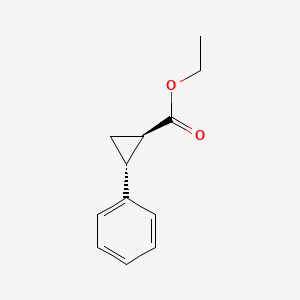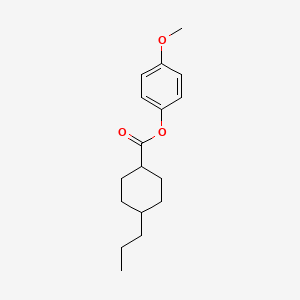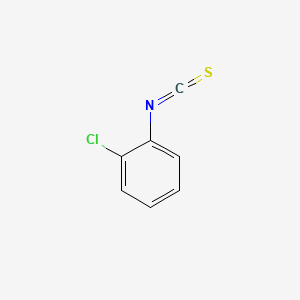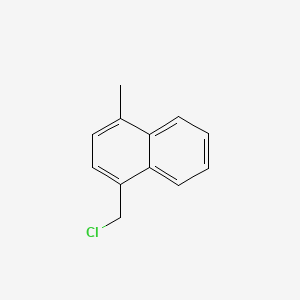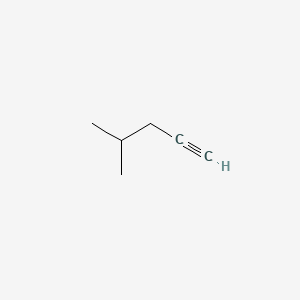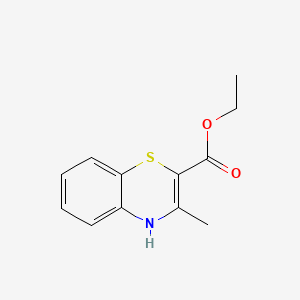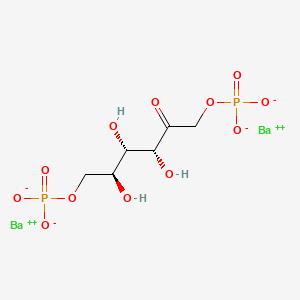
汞(1+);硝酸;二水合物
描述
Mercury(I) nitrate dihydrate is used in the preparation of other mercury(I) compounds. It acts as a reducing agent and is involved in the preparation of mercury(II) nitrate by treating with dilute nitric acid . It is a white to yellow crystalline powder that effloresces and becomes anhydrous in dry air. It is sensitive to light and has a slight odor of nitric acid .
Synthesis Analysis
Mercury(I) nitrate is formed when elemental mercury is combined with dilute nitric acid. Concentrated nitric acid will yield mercury(II) nitrate. Mercury(I) nitrate is a reducing agent which is oxidized upon contact with air. Mercuric nitrate reacts with elemental mercury to form mercurous nitrate .Molecular Structure Analysis
The structure of the hydrate has been determined by X-ray crystallography. It consists of a [H2O-Hg-Hg-OH2]2+ center, with a Hg-Hg distance of 254 pm . The molecular formula is H4HgNO5 and it has an average mass of 298.625 Da .Chemical Reactions Analysis
Mercury(I) nitrate is used as an intermediate for other mercury compounds. In solution with dilicate nitric acid, it is used as an indicator (Millon’s reagent) to detect tyrosine-containing proteins .Physical And Chemical Properties Analysis
Mercury(I) nitrate dihydrate is a yellow solid. It is slightly soluble in water and reacts with it. It decomposes at 70°C . It is also sensitive to light .科学研究应用
Preparation of Other Mercury Compounds
Mercury(1+);nitric acid;dihydrate is used in the preparation of other mercury (I) compounds . This is a common application in chemical synthesis where the compound acts as a precursor to other mercury compounds.
Reducing Agent
This compound acts as a reducing agent . In chemistry, a reducing agent is a substance that has the potential to reduce other substances. Its presence can be crucial in many chemical reactions.
Preparation of Mercury (II) Nitrate
Mercury(1+);nitric acid;dihydrate is involved in the preparation of mercury (II) nitrate by treating with dilute nitric acid . This is a key process in the production of mercury (II) nitrate, which has its own set of applications.
Photoreactivity
On exposure to light, Mercury(1+);nitric acid;dihydrate can yield elemental mercury . This photoreactivity is an interesting property that can be harnessed in various scientific applications.
Acidic Reactions
Solutions of mercury (I) nitrate are acidic due to slow reaction with water . This property can be useful in various chemical processes that require an acidic environment.
Disproportionation Reactions
If the solution is boiled, or exposed to light, mercury (I) nitrate undergoes a disproportionation reaction yielding elemental mercury and mercury (II) nitrate . This reaction is reversible, adding to the versatility of this compound in various chemical processes.
安全和危害
Mercury(I) nitrate dihydrate is considered hazardous. It may cause damage to organs through prolonged or repeated exposure. It is fatal if swallowed, in contact with skin, or if inhaled. It is very toxic to aquatic life with long-lasting effects . Symptoms of mercury poisoning include headache, weakness of memory, loss of appetite, nausea, shortness of breath, and exhaustion .
作用机制
Target of Action
Mercury(1+);nitric acid;dihydrate, also known as Mercury(I) nitrate dihydrate, is primarily used as an intermediate for other mercury compounds . It is also used as an indicator (Millon’s reagent) to detect tyrosine-containing proteins . The primary targets of this compound are therefore the mercury compounds that are synthesized from it and the tyrosine residues in proteins.
Mode of Action
Mercury(I) nitrate dihydrate acts as a reducing agent . It is formed when elemental mercury is combined with dilute nitric acid . Upon contact with air, Mercury(I) nitrate dihydrate is oxidized . This oxidation process is a key part of its interaction with its targets.
Biochemical Pathways
It is known that the compound can react with water to form a yellow precipitate . This reaction could potentially interfere with various biochemical pathways, particularly those involving water or aqueous environments.
Pharmacokinetics
It is known that the compound is slightly soluble in water . This solubility could potentially affect its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its bioavailability.
Result of Action
The primary result of the action of Mercury(I) nitrate dihydrate is the formation of other mercury compounds . Additionally, when used as an indicator, the compound can help detect the presence of tyrosine-containing proteins .
Action Environment
The action of Mercury(I) nitrate dihydrate can be influenced by various environmental factors. For example, the compound is light-sensitive and can decompose upon exposure to light . Furthermore, it is incompatible with alcohols, sulfur, and strong reducing agents . These factors can all influence the compound’s action, efficacy, and stability.
属性
IUPAC Name |
mercury(1+);nitric acid;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Hg.HNO3.2H2O/c;2-1(3)4;;/h;(H,2,3,4);2*1H2/q+1;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJKBHHZLGNEESF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)(O)[O-].O.O.[Hg+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H5HgNO5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30163975 | |
| Record name | Mercurous nitrate dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30163975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14836-60-3 | |
| Record name | Mercurous nitrate dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30163975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




